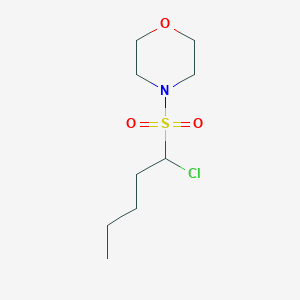
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: is a complex organic compound consisting of 36 hydrogen atoms, 28 carbon atoms, 6 nitrogen atoms, and 6 oxygen atoms . This compound is notable for its intricate structure, which includes multiple aromatic bonds, amide groups, and a combination of primary, secondary, and tertiary amides .
Métodos De Preparación
The synthesis of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process includes:
Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups under acidic or basic conditions.
Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences and high yields.
Análisis De Reacciones Químicas
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- include other peptides and peptide analogs. These compounds share structural similarities but may differ in their specific amino acid sequences or functional groups. Examples include:
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: analogs with different amino acid substitutions.
Peptide-based drugs: with similar therapeutic applications.
The uniqueness of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- lies in its specific sequence and the resulting biological activity, which can be distinct from other similar compounds.
Propiedades
Número CAS |
70138-74-8 |
|---|---|
Fórmula molecular |
C28H36N6O6 |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(2R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23-/m1/s1 |
Clave InChI |
BQJQFGPUBRBUBW-LMDOGRNLSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


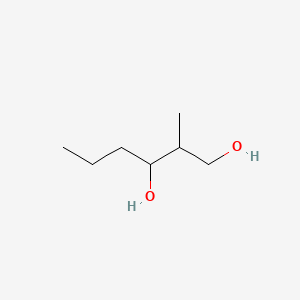
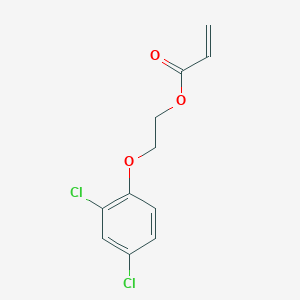
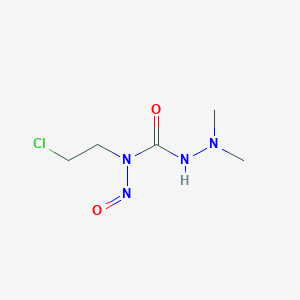
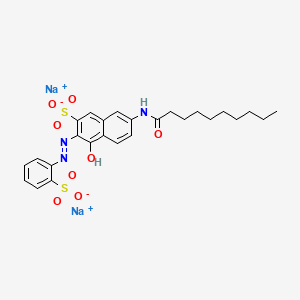
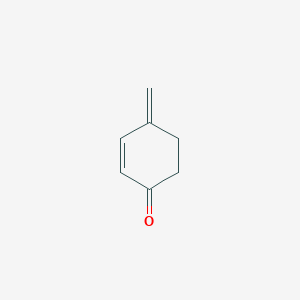
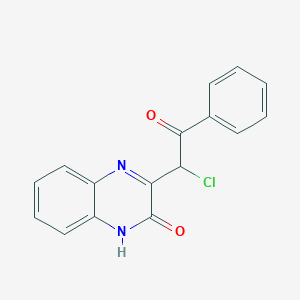
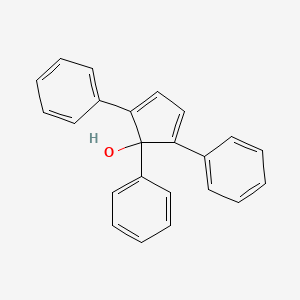
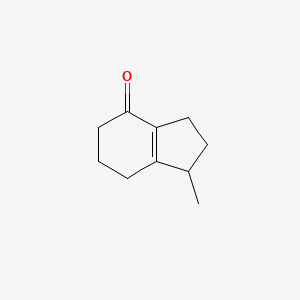
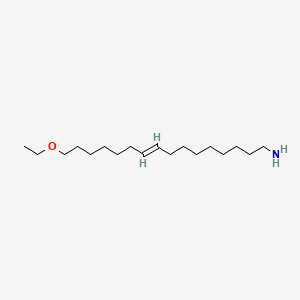
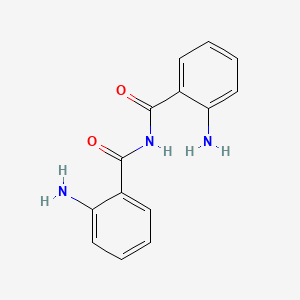
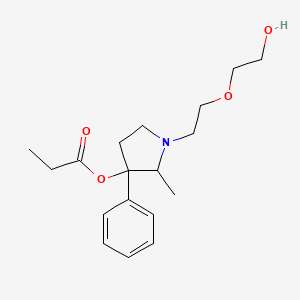
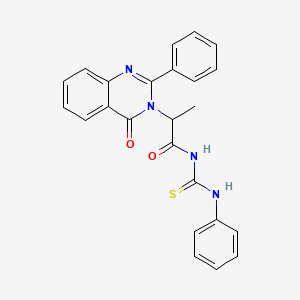
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)
